5'-Deoxy-5'-iodo-2',3'-O-isopropylidene-5-fluorouridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

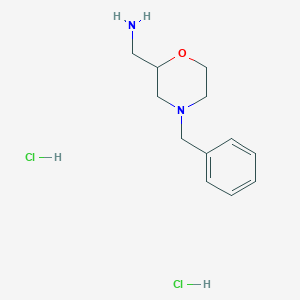

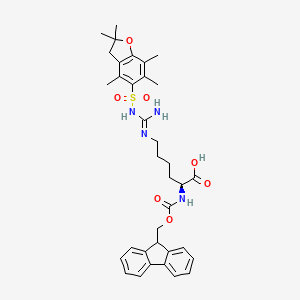

5’-Deoxy-5’-iodo-2’,3’-O-isopropylidene-5-fluorouridine (DIOIPF) is a chemical substance that is generally used as an intermediate in the preparation of 5’-deoxy-5-fluorouridine . It is a white solid that easily dissolves in organic solvents such as chloroform, dichloromethane, and methanol .

Molecular Structure Analysis

The molecular formula of DIOIPF is C12H14FIN2O5 and its relative molecular mass is 412.15 g/mol . The exact structure of the molecule is not provided in the search results.Chemical Reactions Analysis

The thermal decomposition process of DIOIPF was studied and the results showed that the thermal decomposition temperature of DIOIPF was above 487.84 K. The decomposition process can be divided into three stages: the first stage is the decomposition of impurities, the mass loss in the second stage may be the sublimation of iodine and thermal decomposition process of the side-group C4H2O2N2F, and the third stage may be the thermal decomposition process of both the groups –CH3 and –CH2OCH2– .Physical And Chemical Properties Analysis

The melting temperature, melting enthalpy, and specific heat capacities (Cp) of DIOIPF were measured using DSC-60 Differential Scanning Calorimetry. The melting temperature and melting enthalpy were obtained to be 453.80 K and 33.22 J g−1, respectively. The relationship between the specific heat capacity and temperature was obtained to be Cp/J g−1 K−1 = 2.0261 – 0.0096 T + 2 × 10−5 T2 at the temperature range from 320.15 to 430.15 K .Aplicaciones Científicas De Investigación

Pharmaceutical Intermediate

This compound is primarily used as an intermediate in the synthesis of 5’-Deoxy-5-fluorouridine , a compound with potential antineoplastic activity. It’s a key ingredient in the preparation of analogs that may interfere with nucleic acid synthesis.

Thermal Analysis

Thermal analysis of this compound provides essential data for its handling and storage . The melting temperature, melting enthalpy, and specific heat capacities are crucial for developing new synthetic methods and for the engineering design of commercial processes involving this substance.

Organic Synthesis

As a compound with a unique structure, it serves as a building block in organic synthesis . Its reactivity with other chemical entities can lead to the creation of novel organic compounds with potential applications in various fields, including medicinal chemistry.

Thermodynamic Property Research

The study of its thermodynamic properties, such as specific heat capacity and thermal stability, is vital for the exploitation of new synthetic methods . These properties are also important for the safety and efficiency of chemical processes at an industrial scale.

Analytical Chemistry

In analytical chemistry, this compound could be used as a standard or reference material due to its well-defined thermal properties . This allows for the calibration of instruments and validation of analytical methods.

Material Science

The detailed thermal decomposition analysis provides insights into the stability of materials under high temperatures . This information is valuable for the design of materials that require high thermal resistance.

Chemical Education

Due to its well-characterized properties, this compound can be used in educational settings to demonstrate principles of physical chemistry and thermodynamics .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for '5'-Deoxy-5'-iodo-2',3'-O-isopropylidene-5-fluorouridine' involves the protection of the 2',3'-hydroxyl groups of uridine, followed by iodination at the 5'-position and deprotection of the hydroxyl groups. Finally, the isopropylidene group is introduced at the 5'-position.", "Starting Materials": [ "Uridine", "Iodine", "Sodium iodide", "Acetic anhydride", "Isopropylidene chloride", "Triethylamine", "Methanol", "Dichloromethane", "Diisopropylethylamine", "Fluorouracil" ], "Reaction": [ "Protection of 2',3'-hydroxyl groups of uridine using acetic anhydride and triethylamine in dichloromethane", "Iodination of 5'-position of protected uridine using iodine and sodium iodide in methanol", "Deprotection of 2',3'-hydroxyl groups using diisopropylethylamine in dichloromethane", "Introduction of isopropylidene group at 5'-position using isopropylidene chloride and triethylamine in dichloromethane", "Conversion of fluorouracil to 5-fluorouridine using potassium carbonate in methanol", "Coupling of 5-fluorouridine with the protected and isopropylidene modified uridine using diisopropylcarbodiimide and 1-hydroxybenzotriazole in dichloromethane", "Deprotection of 2',3'-hydroxyl groups using diisopropylethylamine in dichloromethane", "Deprotection of isopropylidene group using acetic acid in methanol" ] } | |

Número CAS |

61787-10-8 |

Nombre del producto |

5'-Deoxy-5'-iodo-2',3'-O-isopropylidene-5-fluorouridine |

Fórmula molecular |

C₁₂H₁₄FIN₂O₅ |

Peso molecular |

412.15 |

Sinónimos |

5’-Deoxy-5-fluoro-5’-iodo-2’,3’-O-(1-methylethylidene)uridine; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.